molecular formula C11H14BrN B2464553 3-[(3-bromophenyl)methyl]Pyrrolidine CAS No. 1158764-53-4

3-[(3-bromophenyl)methyl]Pyrrolidine

Cat. No.: B2464553
CAS No.: 1158764-53-4
M. Wt: 240.144
InChI Key: IFVYQVBUSIPOTN-UHFFFAOYSA-N
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Description

3-[(3-Bromophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H14BrN . It features a pyrrolidine ring, a saturated five-membered nitrogen heterocycle that is a privileged scaffold in medicinal chemistry and drug discovery . The bromophenyl group attached to the pyrrolidine core makes this compound a valuable building block for further chemical exploration, such as in metal-catalyzed cross-coupling reactions. The pyrrolidine ring is highly valued in research for its three-dimensional, non-planar structure, which allows for extensive exploration of pharmacophore space and can contribute positively to the solubility and metabolic profile of potential drug candidates . While this specific derivative's biological profile requires further investigation, structurally similar pyrrolidine and succinimide derivatives containing bromophenyl groups have been reported in scientific literature to possess anticonvulsant and antinociceptive (pain-blocking) properties in preclinical studies . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-bromophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10/h1-3,7,10,13H,4-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVYQVBUSIPOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158764-53-4
Record name 3-[(3-bromophenyl)methyl]pyrrolidine
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Structure Activity Relationship Sar and Molecular Design of 3 3 Bromophenyl Methyl Pyrrolidine Derivatives

Conformational Analysis and Stereochemical Impact on Biological Activity

The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its interaction with biological targets. For 3-[(3-bromophenyl)methyl]pyrrolidine derivatives, both the conformation of the pyrrolidine (B122466) ring and the stereochemistry at the C3 position profoundly influence their biological profile. nih.govresearchgate.net

Pseudorotation and 3D Conformation of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. nih.govmdpi.com This conformational flexibility is described by the concept of pseudorotation, where the ring interconverts between "envelope" and "twist" forms without significant energy barriers. In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. mdpi.com

Influence of Stereochemistry on Protein Binding Modes

The carbon at the 3-position of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3-[(3-bromophenyl)methyl]pyrrolidine and (S)-3-[(3-bromophenyl)methyl]pyrrolidine. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles due to the stereospecific nature of their interactions with chiral biological macromolecules like proteins and enzymes. nih.govmdpi.com

The distinct three-dimensional arrangement of the (R) and (S) enantiomers leads to different binding modes within a protein's active site. One enantiomer may fit optimally, forming multiple high-affinity interactions, while the other may bind less effectively or not at all. This stereoselective binding is a cornerstone of modern drug design. nih.gov For instance, in related chiral compounds, one enantiomer might engage in a crucial hydrogen bond or hydrophobic interaction that is inaccessible to its mirror image, leading to a significant difference in biological response. nih.gov

Effects of Substituent Orientation (e.g., 3-R-methylpyrrolidine, cis-configuration)

The relative orientation of substituents on the pyrrolidine ring, described as cis (on the same side) or trans (on opposite sides), has a profound impact on the ring's conformation and, consequently, its biological activity. For instance, in derivatives like 3-R-methylpyrrolidine, a cis configuration can lead to specific steric interactions that lock the pyrrolidine ring into a particular pucker. nih.gov This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target and can enhance selectivity. nih.gov

Role of the Bromophenyl Moiety in Molecular Interactions

The 3-bromophenyl group is not merely a passive structural component; it actively participates in a range of non-covalent interactions that can significantly enhance binding affinity and selectivity. nih.govnih.gov The bromine atom, in particular, plays a crucial role through a phenomenon known as halogen bonding. nih.govacs.org

A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (in this case, bromine) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom, often found in the backbones or side chains of amino acid residues in proteins. nih.govacs.org The bromine atom possesses a region of positive electrostatic potential, known as a "sigma-hole," on the side opposite to the C-Br bond, which is attracted to electron-rich atoms. nih.gov The strength of this interaction increases with the polarizability of the halogen, making bromine a more effective halogen bond donor than chlorine. acs.org

In addition to halogen bonding, the bromophenyl moiety contributes to binding through:

Hydrophobic Interactions: The phenyl ring is inherently lipophilic and can engage in favorable hydrophobic interactions with nonpolar pockets within a protein's binding site. mhmedical.com

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. researchgate.net

Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with positively charged residues such as lysine (B10760008) and arginine. mhmedical.com

The position of the bromine atom on the phenyl ring is also critical. The meta (3-position) substitution pattern of the bromine atom in this compound influences the electronic distribution of the aromatic ring and the directionality of the potential halogen bonds, which can be exploited for achieving target selectivity.

Interaction TypeDescriptionKey Moieties InvolvedPotential Impact on Binding
Halogen BondingDirectional interaction between the bromine atom's σ-hole and a Lewis base.Bromine atom; Carbonyl oxygen, hydroxyl groups, nitrogen atoms in protein residues.Enhanced affinity and specificity.
Hydrophobic InteractionsFavorable interactions between nonpolar surfaces.Phenyl ring; Nonpolar amino acid side chains (e.g., valine, leucine, isoleucine).Increased binding affinity.
π-π StackingStacking of aromatic rings.Phenyl ring; Aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan).Stabilization of the binding complex.

Exploration of Pharmacophore Space in this compound Analogs

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. slideshare.net For this compound analogs, the key pharmacophoric features typically include:

A basic nitrogen atom in the pyrrolidine ring, which can act as a hydrogen bond acceptor or be protonated to form an ionic interaction.

A hydrophobic/aromatic feature represented by the bromophenyl ring.

A halogen bond donor site at the bromine atom.

A specific spatial arrangement of these features defined by the stereochemistry and the pyrrolidine ring pucker.

Exploring the pharmacophore space involves systematically modifying the core structure to identify which features are critical for activity and how their relative positions can be optimized. nih.govmdpi.com This can be achieved by synthesizing and testing a library of analogs where, for example, the position of the bromine atom is varied (ortho, meta, para), other halogens are introduced, or additional substituents are placed on the phenyl ring or the pyrrolidine ring. nih.govmdpi.com Computational methods, such as 3D-QSAR (Quantitative Structure-Activity Relationship), can be employed to build a predictive pharmacophore model based on the activities of a series of analogs. nih.govresearchgate.net

Rational Design of Derivatives for Enhanced Target Selectivity

Rational drug design aims to develop new molecules with improved therapeutic profiles, including enhanced potency and, crucially, selectivity for the desired biological target over off-targets to minimize side effects. acs.org Based on the SAR of this compound analogs, several strategies can be employed to design derivatives with enhanced selectivity. nih.govmdpi.com

One approach is to exploit subtle differences in the amino acid composition of the binding sites of related proteins. For instance, if the target protein has a specific residue that can act as a halogen bond acceptor, while a closely related off-target protein does not, then derivatives that capitalize on this interaction will exhibit greater selectivity. acs.org

Another strategy involves conformational constraint. By introducing substituents that lock the pyrrolidine ring into a specific conformation that is optimal for binding to the target but unfavorable for off-target binding, selectivity can be improved. nih.gov For example, the introduction of a methyl group in a cis orientation can restrict the conformational flexibility of the pyrrolidine ring. nih.gov

Structure-based drug design, which utilizes the three-dimensional structure of the target protein, is a powerful tool for the rational design of selective ligands. acs.org By visualizing the binding pocket, medicinal chemists can design modifications to the this compound scaffold that introduce new, favorable interactions with the target or remove unfavorable steric clashes, leading to derivatives with improved affinity and selectivity. acs.org

Design StrategyPrincipleExample ModificationExpected Outcome
Exploiting Unique InteractionsCapitalizing on differences in the binding sites of target and off-target proteins.Optimizing the position of the bromine atom to form a selective halogen bond.Increased selectivity for the target protein.
Conformational ConstraintReducing the flexibility of the molecule to favor the bioactive conformation.Introducing a cis-methyl group on the pyrrolidine ring.Enhanced potency and selectivity.
Structure-Based DesignUtilizing the 3D structure of the target to guide modifications.Adding a functional group to form a new hydrogen bond with a specific residue.Improved binding affinity and selectivity.

Computational Chemistry and Molecular Modeling Studies of 3 3 Bromophenyl Methyl Pyrrolidine

Density Functional Theory (DFT) Calculations for Reaction Pathways and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting the geometries of molecules and the transition states of chemical reactions, thereby elucidating reaction mechanisms and predicting reaction rates.

While specific DFT studies on the reaction pathways of 3-[(3-bromophenyl)methyl]pyrrolidine are not extensively documented in publicly available literature, the methodology would be invaluable for understanding its synthesis and reactivity. For instance, DFT calculations could be employed to model the nucleophilic substitution reaction that might form the C-C bond between the bromophenyl and the pyrrolidine (B122466) methyl groups. Researchers could calculate the energy barriers for different potential pathways, such as SN1 versus SN2 mechanisms, to determine the most likely route.

Table 1: Hypothetical DFT Calculation Parameters for Reaction Analysis

ParameterDescription
Functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.
Basis Set 6-311++G(d,p) is a Pople-style basis set that includes diffuse functions and polarization functions, which are important for accurately describing electron distribution and intermolecular interactions.
Solvation Model The Polarizable Continuum Model (PCM) could be used to simulate the effects of a solvent on the reaction energies.
Calculated Properties Optimized geometries of reactants, transition states, and products; vibrational frequencies to confirm stationary points; and electronic energies to construct a reaction energy profile.

These calculations would provide a quantitative understanding of the thermodynamics and kinetics of reactions involving this compound, guiding synthetic chemists in optimizing reaction conditions.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

In the context of this compound, molecular docking simulations would be a critical step in identifying potential biological targets and understanding its mechanism of action if it were being investigated as a potential therapeutic agent. For example, if this compound were hypothesized to be an inhibitor of a specific enzyme, docking studies could predict its binding mode within the enzyme's active site.

The results of such simulations would include the binding affinity (often expressed as a docking score or estimated free energy of binding) and the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex. The bromine atom on the phenyl ring could be particularly important for forming halogen bonds with electron-donating residues in a protein target.

Table 2: Example of Molecular Docking Simulation Output

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase B-8.5Tyr435, Gln206Pi-Pi stacking, Hydrogen bond
Dopamine (B1211576) Transporter-7.9Asp79, Phe326Ionic interaction, Hydrophobic
Serotonin (B10506) Transporter-8.2Ile172, Tyr95Halogen bond, Hydrophobic

This data is illustrative and based on the potential classes of targets for similar phenylpyrrolidine structures.

Conformational Analysis using Computational Methods

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them.

For this compound, computational methods such as molecular mechanics (using force fields like MMFF94 or AMBER) or quantum mechanics (like DFT) can be used to perform a systematic search of its conformational space. This would involve rotating the single bonds, specifically the bond connecting the phenylmethyl group to the pyrrolidine ring and the bonds within the pyrrolidine ring itself, to find the lowest energy arrangements.

The analysis would reveal the preferred spatial orientation of the bromophenyl group relative to the pyrrolidine ring. It would also identify the puckering of the pyrrolidine ring (e.g., envelope or twist conformations) that is most energetically favorable. Understanding the dominant conformations is crucial as it is often the lowest energy conformer that binds to a biological target.

Prediction of Molecular Activity Maps and Binding Affinities

Molecular activity maps and quantitative structure-activity relationship (QSAR) models are computational tools used to predict the biological activity of molecules based on their physicochemical properties. These models are built using a dataset of compounds with known activities.

For this compound, if it were part of a larger series of analogs, these methods could be used to predict its activity and guide the synthesis of new, more potent compounds. For example, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could generate a 3D map highlighting the regions around the molecule where changes are likely to increase or decrease biological activity.

These maps might indicate, for instance, that increasing the steric bulk at a certain position or modifying the electrostatic potential in another region could enhance binding affinity. The bromine atom's position and properties (size, electronegativity, and ability to form halogen bonds) would be a key descriptor in such a model.

Advanced Spectroscopic and Structural Characterization in Pyrrolidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). While specific experimental NMR data for 3-[(3-bromophenyl)methyl]pyrrolidine is not widely published, the expected spectral features can be predicted based on the analysis of analogous structures.

For a related compound, 1-(m-tolyl)pyrrolidine, which features a methyl-substituted phenyl ring directly attached to the pyrrolidine (B122466) nitrogen, the ¹³C NMR spectrum in CDCl₃ shows characteristic signals for the pyrrolidine ring at δ 47.57 and 25.40 ppm, with the aromatic carbons appearing between δ 108.89 and 148.04 ppm. The tolyl methyl group resonates at δ 21.79 ppm rsc.org.

For this compound, one would anticipate a more complex spectrum. The ¹H NMR spectrum would likely show distinct multiplets for the diastereotopic protons of the pyrrolidine ring, a multiplet for the methine proton at the 3-position, and signals for the benzylic methylene protons. The aromatic protons of the 3-bromophenyl group would present as a characteristic pattern of multiplets in the aromatic region of the spectrum. In the ¹³C NMR spectrum, distinct signals for each of the four unique carbons of the pyrrolidine ring, the benzylic methylene carbon, and the six carbons of the 3-bromophenyl ring would be expected. The carbon atom bonded to the bromine would exhibit a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 1: Predicted NMR Data for this compound (Note: This table is predictive and based on general principles and data from analogous compounds.)

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H 7.20 - 7.50 m Ar-H
¹H 3.00 - 3.50 m Pyrrolidine CH₂, N-H
¹H 2.50 - 2.80 m Benzyl CH₂
¹H 2.40 - 2.60 m Pyrrolidine CH
¹H 1.60 - 2.20 m Pyrrolidine CH₂
¹³C 140 - 145 s Ar-C (quaternary)
¹³C 120 - 135 d Ar-CH
¹³C 122 s Ar-C-Br
¹³C 50 - 60 t Pyrrolidine CH₂-N
¹³C 40 - 50 d Pyrrolidine CH
¹³C 35 - 45 t Benzyl CH₂
¹³C 30 - 40 t Pyrrolidine CH₂

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns.

The predicted monoisotopic mass of this compound (C₁₁H₁₄BrN) is 239.03096 Da nih.gov. High-resolution mass spectrometry (HRMS) would be employed to confirm this exact mass, thereby verifying the molecular formula. Electrospray ionization (ESI) is a common technique for generating the protonated molecular ion, [M+H]⁺.

The fragmentation of protonated α-pyrrolidinophenone cathinones, which share structural similarities with the target compound, often involves the neutral loss of the pyrrolidine moiety (71 Da) achemblock.comresearchgate.net. For this compound, a primary fragmentation pathway would likely involve the cleavage of the bond between the benzyl group and the pyrrolidine ring. This could lead to the formation of a bromotropylium ion or other characteristic fragments.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts nih.govuni.lu

Adduct Calculated m/z
[M+H]⁺ 240.03824
[M+Na]⁺ 262.02018
[M-H]⁻ 238.02368
[M+NH₄]⁺ 257.06478

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the secondary amine in the pyrrolidine ring, C-H bonds of both the aliphatic and aromatic portions, aromatic C=C bonds, and the C-Br bond. The N-H stretching vibration for a secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹ dtic.mil. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹, while the aromatic C-H stretches appear above 3000 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands for this compound (Note: Based on data for pyrrolidine and brominated aromatic compounds.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Pyrrolidine) Stretch 3300 - 3500 Weak - Medium
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium - Strong
Aromatic C=C Stretch 1450 - 1600 Medium
C-N Stretch 1020 - 1250 Medium
C-Br Stretch 500 - 600 Strong

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and conformational details. While a single-crystal X-ray structure for this compound itself is not publicly available, analysis of structurally related compounds can provide insights into its likely solid-state conformation.

For instance, the crystal structure of a more complex molecule, 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one, reveals that the pyrrolidine ring adopts a distorted envelope conformation nih.gov. It is plausible that the pyrrolidine ring in this compound would adopt a similar non-planar conformation, such as an envelope or twisted form, to minimize steric strain.

The way molecules pack in a crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, the presence of a secondary amine (N-H group) allows for the formation of hydrogen bonds. The aromatic ring provides a source for π-interactions.

The crystal structure of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one demonstrates several types of interactions that could also be present in the crystal structure of the target compound. These include intermolecular N—H⋯O, C—H⋯O, and C—H⋯Br hydrogen bonds, which link the molecules into a three-dimensional network. Additionally, C—H⋯π interactions are observed, where a C-H bond points towards the face of an aromatic ring nih.gov. Such interactions would play a crucial role in the solid-state supramolecular assembly of this compound.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

For a compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, would likely provide good separation from impurities. The separation of positional isomers (e.g., 2-bromophenyl and 4-bromophenyl analogues) can be challenging and may require specialized columns, such as those designed to enhance π-π interactions, or chiral columns if enantiomeric separation is needed nacalai.comnih.gov.

Gas chromatography, likely coupled with a mass spectrometer (GC-MS), could also be used, particularly for assessing volatile impurities. The compound might require derivatization to improve its thermal stability and chromatographic behavior. The choice of column (e.g., a non-polar or medium-polarity column) and temperature programming would be critical for achieving good resolution miamioh.edu.

Q & A

Q. How does bromine position affect pharmacological profiles in SAR studies?

  • Methodological Answer : Compare meta- vs. para-bromophenyl analogs in bioassays (e.g., MIC for antimicrobial activity). Meta-substitution often enhances membrane permeability due to reduced symmetry, as seen in pyridine derivatives .

Tables

Table 1 : Key Spectral Data for this compound

TechniqueKey FeaturesReference
¹H NMR (CDCl₃)Pyrrolidine CH₂: δ 1.8–2.2 (m), N-CH₂-Ph: δ 3.6 (s), Aromatic H: δ 7.2–7.4
Elemental Analysis Found: C 51.2%, H 4.8%, N 5.4% (Calc: C 51.5%, H 4.7%, N 5.5%)
HPLC-MS Retention time: 8.2 min; [M+H]⁺ m/z 255.1 (³⁵Br), 257.1 (³⁷Br)

Table 2 : Optimization of Cross-Coupling Conditions

Catalyst SystemSolventYield (%)Byproducts Identified
Pd(OAc)₂/XantphosToluene82<2% debrominated species
PdCl₂(PPh₃)₂DMF6510% pyrrolidine dimer
NiCl₂(dppe)THF4515% unreacted starting material

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